REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([OH:13])[c:7]([CH:8]=[O:9])[cH:10][cH:11][cH:12]1.[CH3:38][c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1.[I:14][c:15]1[cH:16][cH:17][c:18]([NH2:19])[cH:20][cH:21]1.[Na+:33].[OH:34][C:35](=[O:36])[O-:37].[c:22]1([CH3:23])[cH:24][cH:25][c:26]([S:27]([OH:28])(=[O:29])=[O:30])[cH:31][cH:32]1>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([OH:13])[c:7]([CH:8]=[N:19][c:18]2[cH:17][cH:16][c:15]([I:14])[cH:21][cH:20]2)[cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cccc(C=O)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(I)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cccc(C=Nc2ccc(I)cc2)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |